Boc-4-(Fmoc-氨基甲基)-D-苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

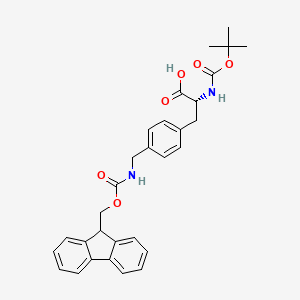

The research on Boc-4-(Fmoc-aminomethyl)-D-phenylalanine focuses on the synthesis and application of phenylalanine derivatives with specific modifications at the 4-position of the aromatic ring. These modifications are designed to alter the electronic and steric properties of the amino acid, which can be crucial for the development of peptides with desired biological activities .

Synthesis Analysis

The synthesis of phenylalanine derivatives, including those similar to Boc-4-(Fmoc-aminomethyl)-D-phenylalanine, has been achieved through various methods. One approach utilized Pd-catalyzed directed C-H dimethylation of picolinamide derivatives, which allowed for the introduction of methyl groups at the 2 and 6 positions of the phenyl ring, as well as the addition of various functionalities at the 4-position . Another method described the synthesis of Fmoc-protected 4-phosphonomethylphenylalanine derivatives, which were then resolved enzymatically to separate the L and D isomers . Additionally, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives with Boc or Fmoc protection has been reported, indicating the versatility of synthetic approaches for such amino acids .

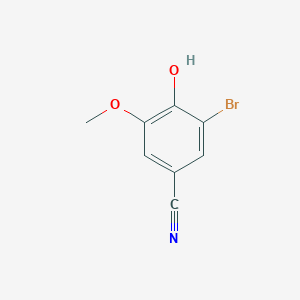

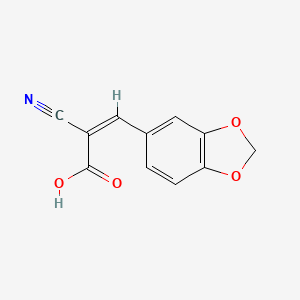

Molecular Structure Analysis

The molecular structure of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine is characterized by the presence of protective groups, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are commonly used in solid-phase peptide synthesis to protect the amino and carboxyl groups, respectively. The modifications at the 4-position of the phenyl ring are critical as they can significantly influence the molecule's interaction with other biomolecules and its overall biological function .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these phenylalanine derivatives typically include protection/deprotection steps, C-H activation, and the introduction of various substituents at the 4-position. For instance, the dimethylation reaction is facilitated by a Pd-catalyzed process, while the introduction of phosphonomethyl and phosphono(difluoromethyl) groups involves different synthetic routes . These reactions are essential for creating amino acids with specific properties for use in peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-4-(Fmoc-aminomethyl)-D-phenylalanine derivatives are influenced by the protective groups and the substituents at the 4-position. The presence of Boc and Fmoc groups makes these amino acids suitable for solid-phase peptide synthesis, as they can be selectively removed under mild conditions without affecting the peptide chain . The introduction of electron-withdrawing or electron-donating groups, as well as bulky substituents, can alter the acidity/basicity, solubility, and overall reactivity of the amino acid, which is crucial for its incorporation into peptides with specific structural and functional attributes .

科学研究应用

苯丙氨酸处的天然化学连接

- 天然化学连接是一种用于肽合成的技术,可以在苯丙氨酸残基处成功进行。一项研究通过合成赤藓糖醇-N-Boc-β-巯基-l-苯丙氨酸并将其用于天然化学连接中证明了这一点 (Crich & Banerjee, 2007)。

磷酸酪氨酸肽类似物的合成

- Boc-4-(Fmoc-氨基甲基)-D-苯丙氨酸衍生物被用于合成 4-膦酰基(二氟甲基)-D,L-苯丙氨酸,这对于创建不可水解的磷酸酪氨酸肽类似物很重要 (Burke 等,1993)。

改性苯丙氨酸衍生物的合成

- 研究已经导致合成了一小部分在位置 4 具有不同功能的 NH-Boc- 或 NH-Fmoc-保护的 l-苯丙氨酸文库。这个过程允许改变所得氨基酸衍生物的电子和空间性质 (Illuminati 等,2022)。

氨基酸的生物素化

- Boc-4-(Fmoc-氨基甲基)-D-苯丙氨酸被用于制备生物素化氨基酸的方法中,在生化研究领域具有潜在应用 (Feng 等,2010)。

伪肽构建模块的合成

- 该化合物已被用于合成新型氨基酸,如 4-氨基-3-(氨基甲基)苯甲酸 (AmAbz),它作为伪肽合成的构建模块,展示了其在创建复杂分子结构方面的多功能性 (Pascal 等,2000)。

固相肽合成

- Boc-4-(Fmoc-氨基甲基)-D-苯丙氨酸在固相肽合成 (SPPS) 中起着至关重要的作用,正如其在各种研究中用于在 SPPS 策略中保护 α-氨基官能团所证明的那样 (Nandhini 等,2022)。

属性

IUPAC Name |

(2R)-3-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-12-14-20(15-13-19)17-31-28(35)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZKNNBERXWTJP-AREMUKBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-(Fmoc-aminomethyl)-D-phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)